molecular formula C12H11N3O3 B2671823 (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide CAS No. 1421588-37-5

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide

Cat. No. B2671823
CAS RN: 1421588-37-5
M. Wt: 245.238
InChI Key: QHHFRZCQCHDDJZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMA and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Mitigating Toxic Compounds in Food

Research has focused on strategies to mitigate acrylamide and furanic compounds in food, as these substances can be toxic and are classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Various interventions, including the use of asparaginase and thermal input reduction, have been explored to reduce the levels of these compounds in food products, thereby decreasing consumer intake and potential health risks (Anese, Manzocco, Calligaris, & Nicoli, 2013).

Polymer Synthesis and Applications

Poly(meth)acrylamide derivatives with pendent cyclic orthoester groups have been synthesized and characterized, demonstrating unique aqueous solution properties, thermosensitivity, and susceptibility to hydrolysis under mildly acidic conditions. These polymers' properties indicate potential applications in areas such as drug delivery, where controlled release and response to environmental conditions are crucial (Du et al., 2010).

Biocatalytic Reduction

The biocatalytic reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi has been reported, highlighting the green chemistry approach to synthesizing compounds with potential pharmaceutical applications. This study also emphasized the enantioselective nature of the process, offering a pathway to synthesize stereochemically pure compounds (Jimenez et al., 2019).

Cytotoxic Agents Development

Focused library development has led to the identification of 2-phenylacrylamides as broad-spectrum cytotoxic agents, showcasing the potential of acrylamide derivatives in cancer research and therapy. Through the synthesis of compound libraries, new lead compounds with improved cytotoxicity against various cancer cell lines were identified, illustrating the role of acrylamide derivatives in developing novel therapeutic agents (Tarleton et al., 2013).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-17-12-13-7-9(8-14-12)15-11(16)5-4-10-3-2-6-18-10/h2-8H,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHFRZCQCHDDJZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.